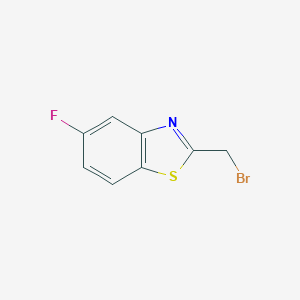

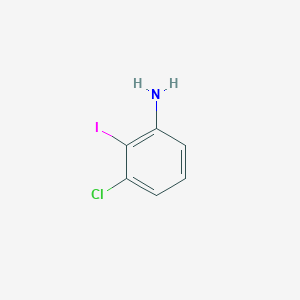

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Vue d'ensemble

Description

Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and reaction times.Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, polarity, and reactivity.Applications De Recherche Scientifique

Application 1: Synthesis of Block Copolymers

- Summary of the Application: Bromomethyl compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . This method is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers .

- Methods of Application: The bromomethyl compound is used to obtain a bifunctional initiator for the RAFT polymerization. The primary parameters, such as concentration and time, that affect the reaction are evaluated .

- Results or Outcomes: The products were characterized by FT-IR, 1H-NMR, GPC, and TGA. The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

Application 2: Synthesis of Bromomethyl Sulfides

- Summary of the Application: Bromomethyl compounds can be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks . This method minimizes the generation of highly toxic byproducts .

- Methods of Application: The bromomethylation of thiols is carried out using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .

- Results or Outcomes: The bromomethyl thiol derivatives were obtained in high yields . The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .

Application 3: Synthesis of Boronic Acid-Functionalized Benzyl Viologen

- Summary of the Application: 2-(Bromomethyl)phenylboronic acid can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .

- Methods of Application: The synthesis involves the reaction of 2-(Bromomethyl)phenylboronic acid with 4,4′-bipyridine .

- Results or Outcomes: The product, o-BBV, was successfully synthesized and used as a chemosensor to sense glucose in aqueous water .

Application 4: Synthesis of Fluorinated Surfactants

- Summary of the Application: Fluorinated bromomethyl compounds have been used for the preparation of fluorinated surfactants . These surfactants exhibit antimicrobial activity .

- Methods of Application: The synthesis involves a 2-step sequence involving thiol hydroxymethylation and substitution by PBr3 . The method directly delivers the fluorinated bromomethyl compound in high yield .

- Results or Outcomes: The fluorinated surfactants were successfully synthesized and found to exhibit antimicrobial activity .

Application 5: Synthesis of Isoquinoline Derivatives

- Summary of the Application: 2-(Bromomethyl)phenylboronic acid can be used to synthesize 2-(azidomethyl)phenylboronic acid, which is further employed in the preparation of isoquinoline derivatives .

- Methods of Application: The synthesis involves the reaction of 2-(Bromomethyl)phenylboronic acid with other reactants to form 2-(azidomethyl)phenylboronic acid . This compound is then used in the preparation of isoquinoline derivatives .

- Results or Outcomes: The isoquinoline derivatives were successfully synthesized .

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.

Orientations Futures

This involves understanding the potential applications of the compound and areas where further research is needed.

Please note that the availability of this information depends on how extensively the compound has been studied. For a less studied compound, some of this information might not be available. If you have a specific compound that is widely studied, I might be able to provide more detailed information.

Propriétés

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBLTCWLVUAGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560588 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-fluorobenzo[d]thiazole | |

CAS RN |

143163-70-6 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)

![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)